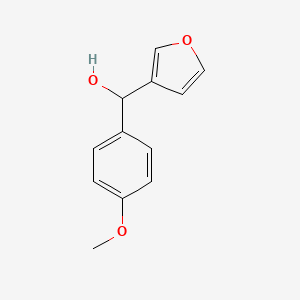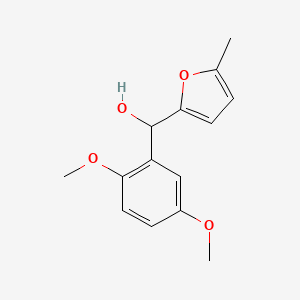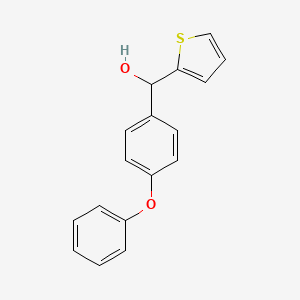
1-(4-Biphenyl)-1-propanol
Descripción general
Descripción
1-(4-Biphenyl)-1-propanol is an organic compound characterized by a biphenyl group attached to a propanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Biphenyl)-1-propanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-biphenyl)-1-propanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of 1-(4-biphenyl)-1-propanone. This method utilizes a metal catalyst, such as palladium on carbon, under hydrogen gas pressure. The process is efficient and scalable, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Biphenyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 1-(4-biphenyl)-1-propanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Further reduction can yield 1-(4-biphenyl)-1-propanamine.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in toluene.
Major Products:
Oxidation: 1-(4-Biphenyl)-1-propanone.
Reduction: 1-(4-Biphenyl)-1-propanamine.
Substitution: 1-(4-Biphenyl)-1-propyl chloride or bromide.
Aplicaciones Científicas De Investigación
1-(4-Biphenyl)-1-propanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Biphenyl)-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl moiety provides a rigid framework that can interact with hydrophobic pockets in proteins, while the propanol group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Biphenyl: A simpler structure lacking the propanol group, used in organic synthesis and as a precursor to other compounds.
1-(4-Biphenyl)-1-propanone: An oxidized form of 1-(4-Biphenyl)-1-propanol, used in similar applications but with different reactivity.
1-(4-Biphenyl)-1-propanamine:
Uniqueness: this compound is unique due to its combination of a biphenyl group and a propanol moiety, providing a balance of hydrophobic and hydrophilic properties. This makes it versatile for various chemical reactions and applications in different fields .
Propiedades
IUPAC Name |
1-(4-phenylphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-2-15(16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,15-16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCZCJCBXHXCSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














